RQ-00203078

TRPM8 Pain Antagonist

RQ-00203078 is the only TRPM8 antagonist combining sub-10 nM potency with absolute functional selectivity, eliminating confounding broad-spectrum Ca2+ channel inhibition seen with alternatives. With 86% oral bioavailability in rodents, it enables robust chronic dosing without invasive injections—critical for neuropathic pain and cancer invasion models. Choose RQ-00203078 when data reproducibility and precise target engagement are non-negotiable.

Molecular Formula C21H13ClF6N2O5S
Molecular Weight 554.8 g/mol
Cat. No. B610574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRQ-00203078
SynonymsRQ-00203078;  RQ 00203078;  RQ00203078.
Molecular FormulaC21H13ClF6N2O5S
Molecular Weight554.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN(C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)O)OC(F)(F)F
InChIInChI=1S/C21H13ClF6N2O5S/c22-17-9-14(20(23,24)25)10-29-18(17)30(11-12-1-5-15(6-2-12)35-21(26,27)28)36(33,34)16-7-3-13(4-8-16)19(31)32/h1-10H,11H2,(H,31,32)
InChIKeyIJGQFZYYEHCCIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RQ-00203078 Procurement Guide: Core Identity as a 2-Pyridyl-Benzensulfonamide TRPM8 Antagonist


RQ-00203078 is a synthetic, orally bioavailable small molecule belonging to the 2-pyridyl-benzensulfonamide class, developed as a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel [1]. Its primary utility in research and industrial drug discovery lies in its ability to block cold- and menthol-induced cation currents through TRPM8, with documented applications in models of cold allodynia, neuropathic pain, and oral squamous carcinoma cell invasion [2].

RQ-00203078 Substitution Risks: Quantified Selectivity and Potency Deficits in Common TRPM8 Antagonist Alternatives


Simple substitution of RQ-00203078 with another in-class TRPM8 antagonist is scientifically unsound due to vast differences in three critical procurement parameters: target potency, selectivity over related thermo-TRP channels, and functional specificity in downstream signaling. As demonstrated in the quantitative evidence below, common alternatives like PF-05105679, AMTB, and BCTC exhibit significantly weaker antagonism (up to 20-fold higher IC50 values) and, crucially, lack the singular TRPM8 specificity of RQ-00203078, often acting as broad-spectrum calcium channel inhibitors [1][2]. This introduces confounding variables in experimental models that can compromise data reproducibility and lead to false conclusions.

RQ-00203078 Quantified Differentiation Evidence: Potency, Selectivity, and In Vivo Performance Benchmarks Against Comparators


RQ-00203078 vs. PF-05105679: Superior TRPM8 Antagonism Potency

RQ-00203078 exhibits significantly higher potency for the human TRPM8 channel compared to PF-05105679. RQ-00203078 has an IC50 of 8.3 nM against human TRPM8 [1], whereas PF-05105679 is reported as a moderately potent antagonist with an IC50 of 103 nM against the same target [2].

TRPM8 Pain Antagonist

RQ-00203078 vs. AMG-333: Quantified Advantage in Rat TRPM8 Potency

In rat TRPM8 channel assays, RQ-00203078 demonstrates superior potency over AMG-333. RQ-00203078 exhibits an IC50 of 5.3 nM [1], while AMG-333 is reported with an IC50 of 20 nM for the rat channel .

TRPM8 Rodent Model Antagonist

RQ-00203078 vs. BCTC and TC-I 2014: Unmatched Functional Selectivity in Downstream Signaling

A comparative study evaluated the ability of various TRPM8 inhibitors to block TRPM8-mediated activation of the AP-1 transcription factor. While BCTC, TC-I 2014, 2-APB, and clotrimazole all inhibited this pathway, only RQ-00203078 demonstrated TRPM8-specificity. The other compounds also attenuated transcriptional induction mediated by TRPM3 and/or TRPV1 channels, classifying them as broad-spectrum Ca2+ channel inhibitors [1].

TRPM8 Selectivity Gene Transcription

RQ-00203078 vs. AMTB: Enhanced In Vivo Efficacy in the Icilin-Induced Wet-Dog Shake Model

In the rat icilin-induced wet-dog shake (WDS) model, RQ-00203078 demonstrates potent, dose-dependent in vivo activity following oral administration, with an ED50 value of 0.65 mg/kg [1]. While AMTB also shows activity in vivo, it is typically administered via intravenous or intraperitoneal routes, with a reported IC50 of 0.58 µM in vitro, and its in vivo efficacy in the WDS model is not directly comparable or as potent when normalized for bioavailability .

TRPM8 In Vivo Pain Model

RQ-00203078 Optimal Research & Industrial Application Scenarios Based on Verified Differentiation Evidence


Translational Research on Chemotherapy-Induced Cold Allodynia

Given its potent in vivo efficacy at low oral doses (ED50 = 0.65 mg/kg) [1] and its demonstrated ability to block cold-induced pain signals [2], RQ-00203078 is the preferred compound for investigating TRPM8's role in oxaliplatin-induced acute cold allodynia, a major dose-limiting side effect of this chemotherapeutic. Its high potency and oral bioavailability enable robust, dose-response studies in rodent models, directly addressing a significant unmet clinical need.

In Vitro Target Validation Requiring High Selectivity and Potency

For experiments where precise target engagement is paramount, RQ-00203078's unique functional selectivity over other thermo-TRP channels (TRPV1, TRPA1, TRPM3) [3] and its low nanomolar potency (IC50 = 8.3 nM for human TRPM8) [4] make it the gold-standard tool compound. Unlike BCTC or TC-I 2014, its use ensures that any observed downstream signaling changes are directly attributable to TRPM8 blockade, not broad-spectrum Ca2+ channel inhibition, thereby safeguarding the validity of target validation studies.

Oral In Vivo Pharmacology Studies in Chronic Pain Models

The high oral bioavailability of RQ-00203078 (F = 86% in rats) [4] eliminates the need for invasive injection protocols in chronic dosing studies. This pharmacokinetic advantage, combined with its favorable potency, makes it the superior choice for long-term efficacy studies in neuropathic pain models, such as those involving chronic constriction injury or streptozotocin-induced diabetic neuropathy, where sustained target coverage is required.

Cancer Biology Research on TRPM8-Mediated Invasion

RQ-00203078 is a validated tool for studying the role of TRPM8 in cancer cell migration and invasion, having been shown to inhibit these processes in HSC3 and HSC4 oral squamous carcinoma cell lines at concentrations of 1-10 µM [5]. This provides a defined experimental window for investigating the contribution of TRPM8 to metastatic potential, offering a more selective alternative to less specific channel blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RQ-00203078

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.